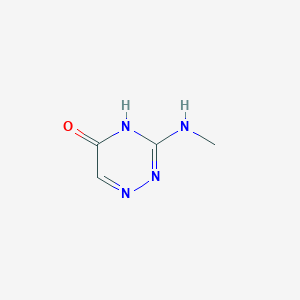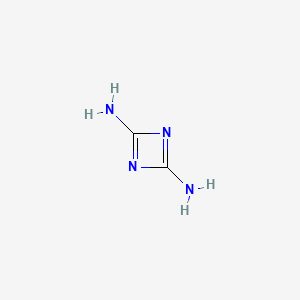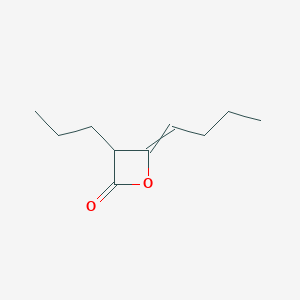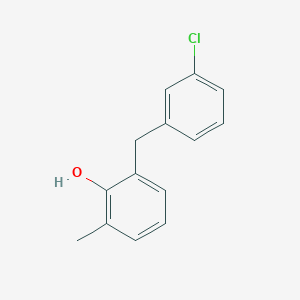
2-(3-Chlorobenzyl)-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorobenzyl group attached to the phenol ring, along with a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-6-methylphenol typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where 3-chlorobenzyl chloride reacts with 6-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorobenzyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)-6-methylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. The phenolic group can interact with proteins and enzymes, altering their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorobenzyl)-4-methylphenol
- 2-(3-Chlorobenzyl)-5-methylphenol
- 2-(4-Chlorobenzyl)-6-methylphenol
Uniqueness
2-(3-Chlorobenzyl)-6-methylphenol is unique due to the specific positioning of the chlorobenzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.
Properties
CAS No. |
6279-17-0 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3 |
InChI Key |
WSSPZTVQKVJBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


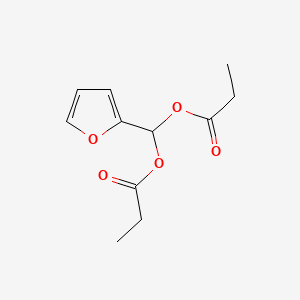

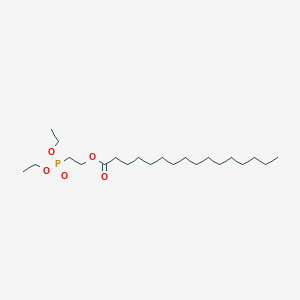


![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

